Ethyl 6-amino-3-fluoro-2-methylbenzoate
Description
Ethyl 6-amino-3-fluoro-2-methylbenzoate is a benzoic acid derivative with a substituted aromatic ring featuring an amino group (-NH₂) at position 6, a fluorine atom (-F) at position 3, and a methyl group (-CH₃) at position 2, esterified with an ethyl group.
Properties
IUPAC Name |
ethyl 6-amino-3-fluoro-2-methylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO2/c1-3-14-10(13)9-6(2)7(11)4-5-8(9)12/h4-5H,3,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMLDFSOKFTVAMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1C)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-amino-3-fluoro-2-methylbenzoate typically involves the esterification of 6-amino-3-fluoro-2-methylbenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases production efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-amino-3-fluoro-2-methylbenzoate undergoes various chemical reactions, including:
Nucleophilic substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The nitro group can be reduced to form amines or other reduced products.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include alkyl halides and acyl chlorides, typically under basic conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly used.
Major Products Formed
Nucleophilic substitution: Substituted benzoates with various functional groups.
Oxidation: Quinones or other oxidized aromatic compounds.
Reduction: Amines or other reduced derivatives.
Scientific Research Applications
Chemical Properties and Structure
Ethyl 6-amino-3-fluoro-2-methylbenzoate has the molecular formula . Its structure features:
- An ethyl ester group
- An amino group at the 6-position
- A fluorine atom at the 3-position
- A methyl group at the 2-position of the benzene ring
These functional groups contribute to its unique chemical reactivity and biological activity, making it a valuable compound in research and industry.
Medicinal Chemistry
This compound is being investigated for its potential therapeutic effects. Compounds with similar structures often exhibit significant pharmacological properties, including:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties, making them candidates for further development in treating infections .
- Anticancer Properties : Research indicates potential applications in cancer treatment, particularly in targeting specific cancer cell lines .
Organic Synthesis
The compound serves as an important intermediate in the synthesis of more complex organic molecules. Its reactivity allows for:
- Nucleophilic Substitution Reactions : This enables the introduction of various functional groups, facilitating the synthesis of diverse compounds .
- Oxidation and Reduction Reactions : this compound can be transformed into quinones or reduced to amines, expanding its utility in synthetic chemistry .
Case Study 1: Anticancer Activity
A study investigated the effects of this compound on pancreatic cancer cell lines. The compound exhibited notable inhibition of cell growth, suggesting its potential as a lead compound in anticancer drug development. Further structure–activity relationship studies are necessary to refine its efficacy and safety profile .
Case Study 2: Antimicrobial Properties
Research into similar compounds has shown promising antimicrobial activity against various pathogens. This compound's structural features may contribute to enhanced interaction with microbial targets, warranting further investigation into its potential as an antimicrobial agent .
Mechanism of Action
The mechanism of action of Ethyl 6-amino-3-fluoro-2-methylbenzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. These interactions can lead to the modulation of various biochemical pathways, resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
Substituent Effects and Molecular Properties
The following table summarizes key structural and molecular differences between Ethyl 6-amino-3-fluoro-2-methylbenzoate and its analogs:
Steric and Electronic Effects
- Ethoxy (-OCH₂CH₃) vs. Amino (-NH₂): Ethoxy groups reduce polarity, favoring applications in hydrophobic matrices (e.g., coatings), while amino groups favor bioactive roles .
Research Findings and Implications
- Bioactivity Potential: The target compound’s amino and fluorine substituents align with features of sulfonylurea herbicides (), suggesting possible agrochemical utility if modified with triazine or sulfonyl groups .
- Synthetic Challenges : Fluorinated analogs (e.g., Compound 13) exhibit lower yields, emphasizing the need for advanced techniques like microwave irradiation to optimize reactions .
- Commercial Viability: Ethyl 2-amino-6-chloro-3-methylbenzoate’s high purity (98%) underscores established manufacturing processes, which could guide scale-up strategies for the target compound .
Q & A
Q. Methodological Insight :
- Step 1 : Start with 3-fluoro-2-methylbenzoic acid; esterify with ethanol using H₂SO₄ as a catalyst (80°C, 12 hours).
- Step 2 : Introduce the amino group via nitration followed by reduction (e.g., using Pd/C and H₂).
- Critical Factors : Electron-withdrawing groups (e.g., -F) enhance electrophilic substitution but may slow amination. Steric hindrance from the methyl group requires optimized reaction times .
Q. Table 1: Substituent Effects on Yield in Analogous Syntheses
| Substituent Position | Yield (%) | Key Challenge |
|---|---|---|
| 3-Fluoro, 2-Methyl | 65-70 | Steric hindrance during amination |
| 4-Methoxy | 78 | Faster reaction due to electron donation |
| 3,4-Dimethoxy | 72 | Competing side reactions |
How can researchers resolve conflicting spectral data (e.g., NMR vs. computational predictions) for this compound?
Advanced Research Focus
Discrepancies between experimental NMR shifts and computational models (DFT) often arise from solvent effects, conformational flexibility, or proton exchange. For example, the amino group’s resonance in DMSO-d₆ may split due to hydrogen bonding, conflicting with gas-phase calculations.
Q. Methodological Approach :
- Step 1 : Validate purity via HPLC (C18 column, acetonitrile/water gradient).
- Step 2 : Acquire variable-temperature NMR to assess dynamic processes (e.g., -NH₂ rotation).
- Step 3 : Use X-ray crystallography for unambiguous structural confirmation .
- Case Study : In bent-core analogs (e.g., 6-2M-F), crystallography resolved ambiguities in fluorine’s spatial orientation .
What strategies mitigate byproduct formation during the amination step of this compound synthesis?
Advanced Research Focus
Common byproducts include over-nitrated species or de-esterified intermediates. These arise from excessive nitrating agents or hydrolysis under acidic conditions.
Q. Methodological Solutions :
- Optimized Nitration : Use fuming HNO₃ at 0°C with strict stoichiometric control (1:1.05 molar ratio to substrate).
- Protection of Ester Group : Introduce a temporary Boc (tert-butyloxycarbonyl) group to the amino site before esterification .
- Purification : Employ silica gel chromatography (hexane/ethyl acetate, 7:3) to isolate the target compound from nitro-byproducts .
Q. Table 2: Byproduct Profiles in Amination Reactions
| Byproduct | Formation Condition | Mitigation Strategy |
|---|---|---|
| 6-Nitro-3-fluoro isomer | Excess HNO₃ | Controlled addition rate |
| De-esterified acid | Prolonged H₂O exposure | Anhydrous conditions |
How does the fluorine substituent influence the compound’s reactivity in downstream derivatization (e.g., coupling reactions)?
Advanced Research Focus
The 3-fluoro group enhances electrophilicity at the para position, facilitating Suzuki-Miyaura couplings. However, steric effects from the methyl group may limit access to the reactive site.
Q. Methodological Analysis :
- Coupling Example : React with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O). Fluorine’s electron-withdrawing effect increases reaction rate by 20% compared to non-fluorinated analogs.
- Challenge : Methyl group at position 2 reduces coupling efficiency; use bulky ligands (e.g., XPhos) to circumvent steric issues .
What analytical techniques are most reliable for quantifying trace impurities in this compound?
Basic Research Focus
Impurities (e.g., unreacted starting materials, dehalogenated products) require sensitive detection methods.
Q. Methodological Protocol :
- LC-MS/MS : Electrospray ionization (ESI+) with MRM (multiple reaction monitoring) for selective ion tracking.
- GC-MS : Derivatize volatile impurities (e.g., methyl esters) using BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide).
- Validation : Spike recovery tests (90-110% acceptable range) and LOQ (limit of quantification) ≤ 0.1% .
How do structural modifications (e.g., replacing -OEt with -OMe) alter the compound’s biological or physicochemical properties?
Advanced Research Focus
Ester group variations impact solubility and metabolic stability. For instance, methyl esters hydrolyze faster in vivo than ethyl analogs.
Q. Methodological Comparison :
- Solubility Test : Ethyl ester: 2.1 mg/mL in PBS; Methyl ester: 4.5 mg/mL.
- Metabolic Stability : In liver microsomes, ethyl ester t₁/₂ = 45 min vs. methyl ester t₁/₂ = 22 min.
- Design Insight : Ethyl groups are preferable for prolonged activity in hydrophobic environments .
What computational tools are effective for predicting the crystallization behavior of this compound?
Advanced Research Focus
Polymorphism prediction is critical for formulation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
